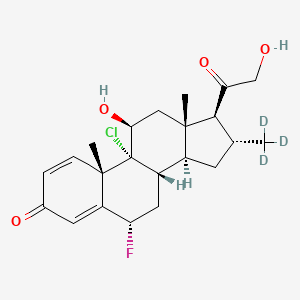

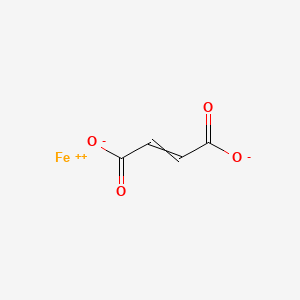

But-2-enedioate;iron(2+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ferrous fumarate can be synthesized by reacting fumaric acid with ferrous sulfate in an aqueous medium. The reaction typically involves the dissolution of fumaric acid in water, followed by the addition of ferrous sulfate. The mixture is then heated to facilitate the reaction, resulting in the formation of ferrous fumarate .

Industrial Production Methods

In industrial settings, ferrous fumarate is produced by a similar method but on a larger scale. The process involves the use of large reactors where fumaric acid and ferrous sulfate are combined under controlled conditions. The product is then filtered, dried, and ground into a fine powder for use in various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Ferrous fumarate undergoes several types of chemical reactions, including:

Oxidation: Ferrous fumarate can be oxidized to ferric fumarate in the presence of oxidizing agents.

Reduction: It can be reduced back to ferrous iron under reducing conditions.

Substitution: The fumarate ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligands like chloride or sulfate can be introduced to replace fumarate.

Major Products Formed

Oxidation: Ferric fumarate.

Reduction: Ferrous iron.

Substitution: Compounds like ferrous chloride or ferrous sulfate.

Applications De Recherche Scientifique

Ferrous fumarate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and studies involving iron complexes.

Biology: Ferrous fumarate is studied for its role in biological systems, particularly in iron metabolism and transport.

Medicine: It is widely used as an iron supplement to treat iron deficiency anemia.

Industry: Ferrous fumarate is used as a food additive and in animal feed to prevent iron deficiency.

Mécanisme D'action

Ferrous fumarate exerts its effects by providing a source of ferrous iron, which is essential for the synthesis of hemoglobin and other iron-containing proteins. Once ingested, ferrous fumarate is absorbed in the duodenum and upper jejunum, where it dissociates into ferrous ions. These ions are then transported into the bloodstream and utilized in various physiological processes, including oxygen transport and cellular respiration .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ferrous sulfate: Another commonly used iron supplement with similar absorption profiles but different side effects.

Ferrous gluconate: Known for its higher solubility and better tolerance in some patients.

Ferric citrate: Used in patients with chronic kidney disease to manage iron levels.

Uniqueness

Ferrous fumarate is unique due to its high iron content and stability. It provides a substantial amount of iron per dose, making it effective for treating iron deficiency. it is also associated with a higher rate of gastrointestinal side effects compared to other iron supplements .

Propriétés

IUPAC Name |

but-2-enedioate;iron(2+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVSDNDAUGGCCE-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Fe+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FeO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

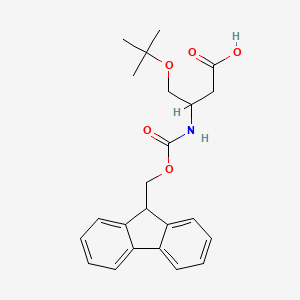

![[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12430730.png)

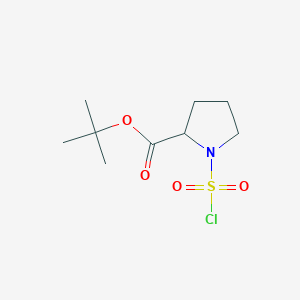

![3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B12430740.png)

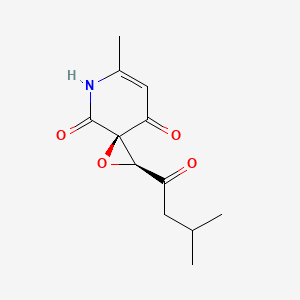

![5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide](/img/structure/B12430763.png)

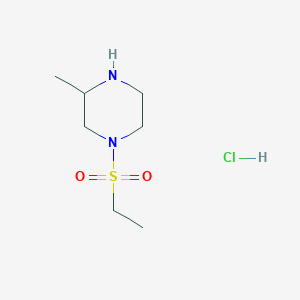

![(1S,10R)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B12430801.png)